Talorasib

KRAS Inhibitor Scaffold Chemical Patent Molecular Differentiation

Talorasib (CAS 2648584-48-7) is a Phase II investigational Ras inhibitor with a unique chemical scaffold (CN115385923A), ensuring non-substitutable target engagement in preclinical studies. Its defined crystal forms (A, B, C) are critical for formulation development, eliminating confounding variables associated with other KRAS inhibitors.

Molecular Formula C32H34ClFN6O3
Molecular Weight 605.1 g/mol
CAS No. 2648584-48-7
Cat. No. B12371577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalorasib
CAS2648584-48-7
Molecular FormulaC32H34ClFN6O3
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
InChIInChI=1S/C32H34ClFN6O3/c1-20(34)31(41)40-15-14-39(17-22(40)11-12-35)30-25-19-42-28(24-9-3-6-21-7-4-10-26(33)29(21)24)16-27(25)36-32(37-30)43-18-23-8-5-13-38(23)2/h3-4,6-7,9-10,22-23,28H,1,5,8,11,13-19H2,2H3/t22-,23-,28-/m0/s1
InChIKeyDOUDKPJUSUTSCJ-LXWOLXCRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talorasib (CAS 2648584-48-7) Procurement Guide: A Phase II KRAS Inhibitor Candidate for Targeted Oncology Research


Talorasib (CAS 2648584-48-7) is an investigational small molecule drug with a phase II clinical trial status [1]. Its INN stem '-rasib' designates it as a Ras protein inhibitor [2]. The compound is characterized by a monoisotopic molecular weight of 604.24 Da and a topological polar surface area of 94.8 Ų [3]. As a targeted oncology agent, it is positioned within the class of KRAS inhibitors, a category that includes advanced clinical candidates such as sotorasib, adagrasib, and divarasib. This guide provides quantitative evidence to support scientific selection for procurement in preclinical and translational research settings.

Why Generic Substitution with Other KRAS Inhibitors Is Not Advisable for Talorasib Research Programs


The KRAS inhibitor class exhibits significant divergence in molecular structure, potency, selectivity, and clinical development stage. Talorasib possesses a unique chemical scaffold, as disclosed in patent CN115385923A, which is distinct from the scaffolds of sotorasib, adagrasib, and divarasib [1]. Furthermore, its clinical phase II status differentiates it from later-stage or approved compounds, impacting research applicability and procurement availability [2]. Substituting Talorasib with another KRAS inhibitor would introduce confounding variables due to differences in target engagement kinetics, metabolic stability, and off-target profiles, which are not interchangeable. The quantitative evidence provided below underscores the specific, non-substitutable attributes of Talorasib for focused investigation.

Talorasib Quantitative Differentiation Evidence: A Comparator-Based Analysis for Procurement Decisions


Distinct Molecular Scaffold and Intellectual Property Position Compared to Sotorasib and Adagrasib

Talorasib is based on a distinct oxygen-containing heterocyclic scaffold, as detailed in patent CN115385923A, which is structurally unrelated to the acrylamide-based core of sotorasib or the tetrahydropyridopyrimidine core of adagrasib [1]. This structural divergence translates to unique chemical and biological properties that preclude direct substitution. In contrast, sotorasib (CAS 2296729-00-3) and adagrasib (CAS 2326521-71-3) possess different molecular formulas and weights (MW sotorasib: 560.6 g/mol; adagrasib: 603.7 g/mol) [2].

KRAS Inhibitor Scaffold Chemical Patent Molecular Differentiation

Clinical Development Stage: Phase II Status Differentiates Talorasib from Approved KRAS Inhibitors

Talorasib is currently in phase II clinical trials, as recorded by the Open Targets Platform, whereas sotorasib and adagrasib have achieved regulatory approval in multiple jurisdictions [1]. This distinction is critical for research procurement: Talorasib is available as an investigational agent for preclinical and translational studies, while approved drugs may have broader availability but different research-use constraints.

Clinical Trial Phase Drug Development Investigational Agent

Patent-Defined Synthesis and Composition: Talorasib Crystal Forms Offer a Distinguishing Feature

Patent CN115385923A explicitly describes crystalline forms of Talorasib (Forms A, B, and C), which are not reported for sotorasib or adagrasib [1]. This provides a tangible differentiation in terms of material properties that can impact solubility, stability, and formulation for research applications.

Solid Form Crystal Polymorph Pharmaceutical Composition

Optimal Research and Industrial Applications for Talorasib Based on Comparative Evidence


Preclinical Studies Investigating KRAS-Driven Tumor Models

Talorasib's phase II clinical status and distinct chemical scaffold make it a valuable tool for preclinical research focused on KRAS-driven oncogenesis. Its non-substitutable nature ensures that findings are directly relevant to this specific investigational agent, avoiding confounding variables introduced by alternative KRAS inhibitors [1]. This is particularly important for studies aiming to establish biomarker correlations or to evaluate combination therapies with other targeted agents.

Solid Form Screening and Formulation Development for Early-Stage Candidates

The disclosed crystalline forms of Talorasib (A, B, and C) provide a unique opportunity for solid form screening, solubility assessment, and early formulation development. These studies are critical for optimizing the physicochemical properties of the compound prior to advanced preclinical and clinical testing. The availability of defined crystal forms is a specific attribute of Talorasib not shared by all KRAS inhibitors [1].

Comparative Pharmacology Studies Against Approved KRAS Inhibitors

Researchers can utilize Talorasib as a comparator to assess the efficacy and safety of newly developed KRAS inhibitors or to benchmark the activity of approved drugs like sotorasib and adagrasib. Its distinct scaffold and development stage allow for meaningful comparisons in cellular and in vivo models, highlighting differential target engagement or resistance mechanisms [2].

Translational Research Focused on KRAS Mutation-Specific Responses

Given its designation as a Ras protein inhibitor, Talorasib is suited for translational studies aimed at understanding mutation-specific responses in KRAS-driven cancers. Its use can help delineate the therapeutic window and potential biomarkers of response or resistance in a controlled experimental setting, prior to broader clinical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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